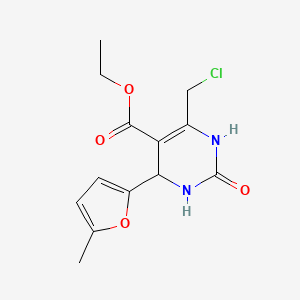
Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H15ClN2O4 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 6-(chloromethyl)-4-(5-methyl-2-furyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1177295-26-9) is a compound belonging to the tetrahydropyrimidine family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed examination of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a chloromethyl group and a furan ring, which are critical for its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidines. For instance, compounds similar to this compound have shown promising activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 44 nM |
| Compound B | E. coli | 200 nM |
| Ethyl Derivative | MRSA | 11 nM |
These findings suggest that the compound could be effective against resistant strains of bacteria such as MRSA.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that related tetrahydropyrimidines exhibited cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cells by activating specific pathways involved in cell death. For example:
- Cell Line: HeLa (cervical cancer)
- IC50 Value: 15 µM
This indicates a potential for development into therapeutic agents for cancer treatment.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication: Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in tumor cells.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process starting from readily available precursors.
General Synthesis Route:
- Condensation Reaction: A condensation reaction between a substituted furan and urea derivatives.
- Cyclization: Followed by cyclization to form the tetrahydropyrimidine core.
- Chloromethylation: Introduction of the chloromethyl group using chloromethyl methyl ether.
This synthetic pathway ensures high yields and purity of the final product.
Propriétés
IUPAC Name |
ethyl 6-(chloromethyl)-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10-8(6-14)15-13(18)16-11(10)9-5-4-7(2)20-9/h4-5,11H,3,6H2,1-2H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWILFRTZUTLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















